![molecular formula C17H25N3O3 B2652317 Methyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate CAS No. 2411331-68-3](/img/structure/B2652317.png)
Methyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroindolizine ring, the introduction of the dimethylamino group, and the formation of the ester .Molecular Structure Analysis
The exact molecular structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy. Based on the name, it likely contains a tetrahydroindolizine ring, which is a fused six-membered and five-membered ring system .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The ester could undergo hydrolysis or transesterification, and the amine could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. These could include solubility, melting point, boiling point, and reactivity .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-19(2)9-6-8-16(21)18-12-13-11-14(17(22)23-3)15-7-4-5-10-20(13)15/h6,8,11H,4-5,7,9-10,12H2,1-3H3,(H,18,21)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKWKSDMGNCYIE-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC(=C2N1CCCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC(=C2N1CCCC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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